2-Chloro-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridine
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Overview
Description
2-Chloro-5-[4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine is a compound that features a pyridine ring substituted with a chlorine atom and a trifluoromethyl group attached to an imidazole ring.
Preparation Methods
One common method involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of the pyridine ring from a trifluoromethyl-containing building block . Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
2-Chloro-5-[4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-5-[4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine has several scientific research applications:
Chemistry: It is used as a model substrate to investigate regioselective functionalization.
Biology and Medicine: The compound’s unique structure makes it a candidate for developing new pharmaceuticals with potential therapeutic effects.
Industry: It is used in the development of agrochemicals for crop protection.
Mechanism of Action
The mechanism of action of 2-chloro-5-[4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-Chloro-5-[4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine can be compared with other trifluoromethylpyridine derivatives, such as:
2-Chloro-5-(trifluoromethyl)pyridine: Similar in structure but lacks the imidazole ring.
2-Chloro-4-(trifluoromethyl)pyridine: Another derivative with the trifluoromethyl group in a different position.
Properties
CAS No. |
88625-15-4 |
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Molecular Formula |
C9H5ClF3N3 |
Molecular Weight |
247.60 g/mol |
IUPAC Name |
2-chloro-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridine |
InChI |
InChI=1S/C9H5ClF3N3/c10-7-2-1-5(3-14-7)8-15-4-6(16-8)9(11,12)13/h1-4H,(H,15,16) |
InChI Key |
IRZKCMPBAYOSPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C2=NC=C(N2)C(F)(F)F)Cl |
Origin of Product |
United States |
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